AKOS BBS-00005412
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Overview
Description
AKOS BBS-00005412 is a chemical compound with the molecular formula C12H12ClNO. It is also known by its IUPAC name, 2-chloro-1-(2,3-dimethylindol-1-yl)ethanone. This compound has a molecular weight of 221.68 g/mol and is characterized by its unique structure, which includes a chloroacetyl group attached to a dimethylindole moiety.
Preparation Methods
The synthesis of AKOS BBS-00005412 involves the reaction of 2,3-dimethylindole with chloroacetyl chloride under specific conditions. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained.
Chemical Reactions Analysis
AKOS BBS-00005412 undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloroacetyl group can lead to the formation of alcohols or amines.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
AKOS BBS-00005412 has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of AKOS BBS-00005412 involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in the compound’s biological effects. The specific pathways involved depend on the target molecules and the context in which the compound is used.
Comparison with Similar Compounds
AKOS BBS-00005412 can be compared with other similar compounds, such as:
2-chloro-1-(1H-indol-3-yl)ethanone: This compound has a similar structure but lacks the dimethyl groups on the indole ring.
1-(chloroacetyl)-2-methylindole: This compound has only one methyl group on the indole ring.
1-(chloroacetyl)-3-methylindole: This compound has the chloroacetyl group attached at a different position on the indole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-1-(2,3-dimethylindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-9(2)14(12(15)7-13)11-6-4-3-5-10(8)11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOQMVQNVWIOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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